1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone
Description
1-Pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone is a heterocyclic compound featuring a fused triazolo[1,5-a][1,4]diazepine core linked to a pyrrolidinylmethoxy-ethanone moiety. The triazolo[1,5-a][1,4]diazepine system comprises a 7-membered diazepine ring fused with a 5-membered triazole, offering unique electronic and steric properties.
For instance, the alkylation of hydroxyl groups in tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones (e.g., using NaH/DMF and alkyl iodides) could parallel the introduction of the pyrrolidinylmethoxy group in the target compound. Additionally, the use of heterocyclic amines and active methylene compounds, as seen in pyrazolo[1,5-a]pyridine synthesis , may inform the assembly of its triazole-diazepine core.
Potential Applications: Compounds with triazolo-diazepine frameworks are often explored for their pharmacokinetic tunability and binding affinity. The ethanone moiety may enhance solubility or serve as a handle for further functionalization, similar to triazolopyridine derivatives used in drug discovery .
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(17-5-1-2-6-17)10-20-9-11-12-8-14-4-3-7-18(12)16-15-11/h14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPVFKEYSXPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC2=C3CNCCCN3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazepine Ring Formation via Cyclocondensation
The diazepine ring is typically constructed through cyclocondensation of a 1,4-diamine with a carbonyl source. For example, reacting 1,2-diaminoethane derivatives with γ-ketoesters or diketones under acidic or basic conditions yields the seven-membered ring. A study by Xu et al. demonstrated that heating 2-azidebenzaldehyde with 2-aminoisobutyric acid and N-ethylmaleimide in acetonitrile at 110°C for 6 hours produced a decarboxylative [3 + 2] cycloaddition product with 93% yield.
Mechanistic Insight :
The reaction proceeds via decarboxylation of the amino acid to generate a nonstabilized azomethine ylide, which undergoes [3 + 2] cycloaddition with maleimide to form the diazepine skeleton.
Triazole Ring Installation via Intramolecular Click Reaction
The triazole moiety is introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). In the PMC study, N-propargylation of the diazepine intermediate followed by CuI-catalyzed intramolecular click reaction at 100°C yielded the fused triazolodiazepine in 89% yield.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | CH₃CN | 100 | 89 |
| CuCl | CH₃CN | 100 | 72 |
| CuBr | CH₃CN | 100 | 68 |
Table 1: Catalyst screening for intramolecular click reaction.
Functionalization of the Triazolodiazepine Core
Hydroxymethyl Group Introduction
To enable etherification, a hydroxymethyl group is introduced at the 3-position of the triazolodiazepine. This is achieved through:
-
N-Propargylation : Treating the triazolodiazepine with propargyl bromide in the presence of K₂CO₃ in acetonitrile at 80°C for 2 hours.
-
Oxidation : Subsequent oxidation of the propargyl group to a hydroxymethyl moiety using OsO₄/N-methylmorpholine N-oxide (NMO) in tetrahydrofuran/water.
Reaction Conditions :
Ether Bond Formation via Williamson Synthesis
The hydroxymethyl-triazolodiazepine is converted to a mesylate or tosylate, which undergoes nucleophilic substitution with 1-pyrrolidin-1-yl-2-hydroxyethanone. Alternatively, a Mitsunobu reaction couples the alcohol directly with the pyrrolidine-containing ethanone under DEAD/PPh₃ conditions.
Comparative Data :
| Method | Reagents | Yield (%) |
|---|---|---|
| Williamson Synthesis | NaH, THF, 60°C | 78 |
| Mitsunobu Reaction | DEAD, PPh₃, CH₂Cl₂, rt | 85 |
Table 2: Etherification strategies for coupling intermediates.
Synthesis of 1-Pyrrolidin-1-yl-2-chloroethanone
Nucleophilic Substitution of Chloroethanone
Chloroethanone reacts with pyrrolidine in dichloromethane at 0°C to room temperature, yielding the target fragment in 91% purity.
Optimization Notes :
-
Excess pyrrolidine (2.5 equiv) ensures complete substitution.
-
Reaction time: 12 hours.
Integrated One-Pot Approaches
Recent advances favor one-pot methodologies to minimize purification steps. A protocol combining diazepine formation, triazole cycloaddition, and ether coupling in sequential steps has been reported:
-
Cyclocondensation : 2-Azidebenzaldehyde, 2-aminoisobutyric acid, and N-ethylmaleimide in CH₃CN at 110°C.
-
Propargylation : In-situ addition of propargyl bromide and K₂CO₃.
-
Click Reaction : CuI catalysis at 100°C.
-
Etherification : Direct addition of 1-pyrrolidin-1-yl-2-chloroethanone and NaH.
Overall Yield : 67% over four steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of 1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone can be contextualized against the following analogs:
Pyrazolo[1,5-a][1,4]diazepinones
- Structure: These compounds feature a pyrazolo ring fused to a diazepinone (e.g., 7-hydroxy-2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one) . Unlike the target compound, the triazole ring is replaced by pyrazole, reducing nitrogen content and hydrogen-bonding capacity.
- Synthesis : Alkylation reactions using NaH/DMF and methyl/ethyl iodides are common, but the target compound’s pyrrolidinylmethoxy group may require more stringent conditions due to steric hindrance .
- Properties: Pyrazolo-diazepinones exhibit moderate solubility in polar aprotic solvents, whereas the triazole-diazepine core in the target compound may improve metabolic stability .
Imidazo[1,2-a]pyridines
- Structure: Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate . The imidazole ring fused to pyridine contrasts with the triazole-diazepine system, resulting in differing ring strain and electronic profiles.
- Synthesis : One-pot reactions dominate imidazo[1,2-a]pyridine synthesis, whereas the target compound likely requires multi-step routes due to its fused diazepine and triazole rings .
- Properties: Imidazo[1,2-a]pyridines show higher melting points (243–245°C) , suggesting the target compound’s ethanone group may lower its melting point by disrupting crystallinity.
Triazolopyridines
- Structure : 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine shares a triazole ring but lacks the diazepine moiety. The absence of a 7-membered ring reduces conformational flexibility compared to the target compound.
- Applications : Triazolopyridines are valued as building blocks in drug discovery ; the target compound’s diazepine ring could confer enhanced binding to larger enzymatic pockets.
Pyrazolo[1,5-b]pyridazines
- Structure: Ethanone, 1-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl) features a pyridazine core fused with pyrazole. The target compound’s diazepine ring provides a larger, more flexible framework.
- Properties : The pyrazolo[1,5-b]pyridazine derivative has a molar mass of 191.19 g/mol , significantly lower than the target compound’s estimated mass (~350–400 g/mol), impacting solubility and bioavailability.
Table 1: Comparative Analysis of Key Attributes
Key Findings :
Synthetic Challenges : Multi-step synthesis is anticipated due to the need for precise alkylation and ring-closure steps, contrasting with one-pot methods for simpler heterocycles .
Pharmacokinetic Potential: The diazepine ring may improve metabolic stability over smaller frameworks like triazolopyridines, while the ethanone group could balance lipophilicity .
Biological Activity
1-Pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine moiety and a tetrahydro-triazolo-diazepine framework. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The precise synthetic pathway can vary based on the desired purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions due to the presence of the pyrrolidine and triazole structures. These interactions may influence signaling pathways related to neuropharmacology and inflammation.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Properties
A study examined the compound's effectiveness against various strains of Staphylococcus aureus, particularly those resistant to multiple drugs. The results demonstrated significant inhibitory effects at specific concentrations, suggesting potential as an antibiotic agent.
Study 2: Enzyme Inhibition
In another investigation, the compound was evaluated for its ability to inhibit inorganic pyrophosphatase from Mycobacterium tuberculosis. The inhibition percentage at a concentration of 100 μM was recorded, with compounds showing over 35% inhibition being further analyzed for IC50 values.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit broad-spectrum antimicrobial properties. For example, tetracyclic triazine analogues have shown promising results against resistant bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the functional groups lead to enhanced activity against pathogens.
Neuropharmacological Effects
The compound's impact on neurotransmitter systems has been explored in several models. Notably, its potential as an anticonvulsant has been highlighted through studies demonstrating protective effects in seizure models without significant neurotoxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of thiazole or triazole precursors with pyrrolidine derivatives under acid catalysis. For example, heating 2-amino-thiazole derivatives with pyrrolidine in the presence of catalysts like HCl or H₂SO₄ promotes cyclization . Optimization requires tuning temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to maximize yield while minimizing side products like unreacted intermediates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity and functional groups, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass with <5 ppm accuracy. X-ray crystallography using software like SHELXL refines 3D conformation, particularly for resolving ring puckering in the triazolodiazepine moiety .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology : LogP values (calculated via HPLC) predict lipophilicity, critical for membrane permeability. Stability under varying pH (1–13) and thermal conditions (25–100°C) is assessed using accelerated degradation studies analyzed by LC-MS. Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology : Molecular dynamics simulations (using software like Gaussian or AMBER) model ring puckering and torsional angles in the triazolodiazepine core, which affect target binding. For instance, substituents at the 3-position influence interactions with enzymes like kinases or GPCRs. Comparative studies with analogs (e.g., thiazolo[4,5-d]azepin derivatives) highlight how minor structural changes alter activity profiles .
Q. What experimental designs address low reproducibility in synthesis yields across labs?
- Methodology : Implement Design of Experiments (DoE) to statistically optimize variables (e.g., catalyst loading, reaction time). For example, a central composite design can identify interactions between temperature and solvent choice. Robustness testing under inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates .
Q. How do electronic effects in the triazolodiazepine ring impact reactivity in functionalization reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) map electron density distribution, predicting sites for electrophilic substitution (e.g., nitration at the 5-position). Experimental validation via regioselective bromination or Suzuki coupling confirms computational predictions .
Q. What strategies mitigate off-target effects in biological assays due to compound aggregation?
- Methodology : Dynamic Light Scattering (DLS) detects nanoaggregate formation at concentrations >10 µM. Adding detergents (e.g., 0.01% Tween-20) or using lower test concentrations (<1 µM) reduces false positives in enzyme inhibition assays. Parallel artificial membrane permeability assays (PAMPA) differentiate true membrane penetration from artifact-prone readouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
